

Application Note: Mass Spectrometry Analysis of 10-Methylundecanoyl-CoA

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Compound of Interest

Compound Name: 10-Methylundecanoyl-CoA

Cat. No.: B15549864

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Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. Their analysis is crucial for understanding cellular energy homeostasis and the pathology of metabolic diseases. **10-Methylundecanoyl-CoA** is a branched-chain acyl-CoA that can be an indicator of specific metabolic processes involving branched-chain fatty acids. This application note provides a detailed protocol and fragmentation pattern analysis for **10-Methylundecanoyl-CoA** using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectrometry Fragmentation Pattern

The fragmentation of acyl-CoAs in positive ion mode electrospray ionization (ESI) mass spectrometry is characterized by two major fragmentation pathways.^[1] These include a neutral loss of the 3'-phosphoadenosine diphosphate moiety and the formation of a fragment ion corresponding to the Coenzyme A structure.

For **10-Methylundecanoyl-CoA**, the expected fragmentation pattern is as follows:

- Precursor Ion ($[M+H]^+$): The molecular weight of 10-methylundecanoic acid is approximately 200.32 g/mol ^{[2][3][4][5][6]} and the molecular weight of Coenzyme A is approximately 767.53 g/mol ^{[7][8][9][10][11]}. The molecular weight of **10-Methylundecanoyl-CoA** is the sum of the

molecular weights of 10-methylundecanoic acid and Coenzyme A, minus the molecular weight of water (18.02 g/mol) lost during the formation of the thioester bond.

- Calculated Molecular Weight: $200.32 + 767.53 - 18.02 = 949.83$ g/mol
- Expected $[M+H]^+$: m/z 950.84
- Characteristic Neutral Loss: A neutral loss of 507 Da is consistently observed for acyl-CoAs, corresponding to the loss of the 3'-phosphoadenosine diphosphate portion of the CoA molecule.
- Specific Fragment Ion ($[M-507+H]^+$): The fragment ion retaining the acyl chain is highly specific to the analyte.
 - Expected $[M-507+H]^+$: $950.84 - 507.0 =$ m/z 443.84
- Common Fragment Ion: A common fragment ion at m/z 428 is also typically observed, which corresponds to the protonated 3'-phosphoadenosine diphosphate moiety.

Quantitative Data Summary

Analyte	Precursor Ion ($[M+H]^+$) m/z	Major Fragment Ion ($[M-507+H]^+$) m/z	Common Fragment Ion m/z
10-Methylundecanoyl-CoA	950.84	443.84	428

Experimental Protocol: LC-MS/MS Analysis of Acyl-CoAs

This protocol outlines a general procedure for the extraction and analysis of acyl-CoAs from biological samples.

Sample Preparation and Extraction

- Cell or Tissue Lysis: Homogenize cell pellets or tissues in a cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).

- **Protein Precipitation:** Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins.
- **Supernatant Collection:** Carefully collect the supernatant containing the acyl-CoAs.
- **Drying and Reconstitution:** Dry the supernatant under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography

- **Column:** A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
- **Mobile Phase A:** Water with 0.1% formic acid.
- **Mobile Phase B:** Acetonitrile with 0.1% formic acid.
- **Gradient:** A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. The specific gradient will depend on the chain lengths of the acyl-CoAs being analyzed.
- **Flow Rate:** A typical flow rate is between 0.2 and 0.5 mL/min.
- **Column Temperature:** Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

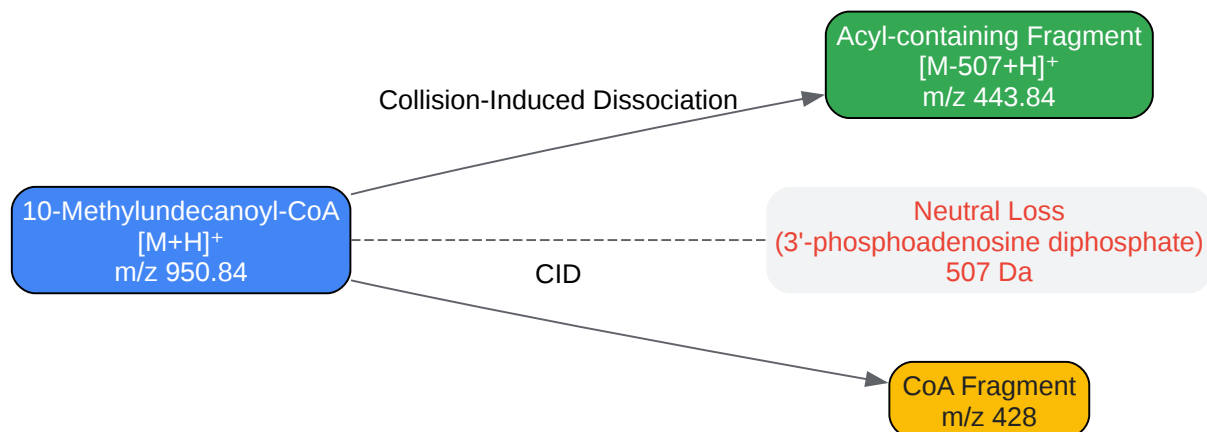
Mass Spectrometry

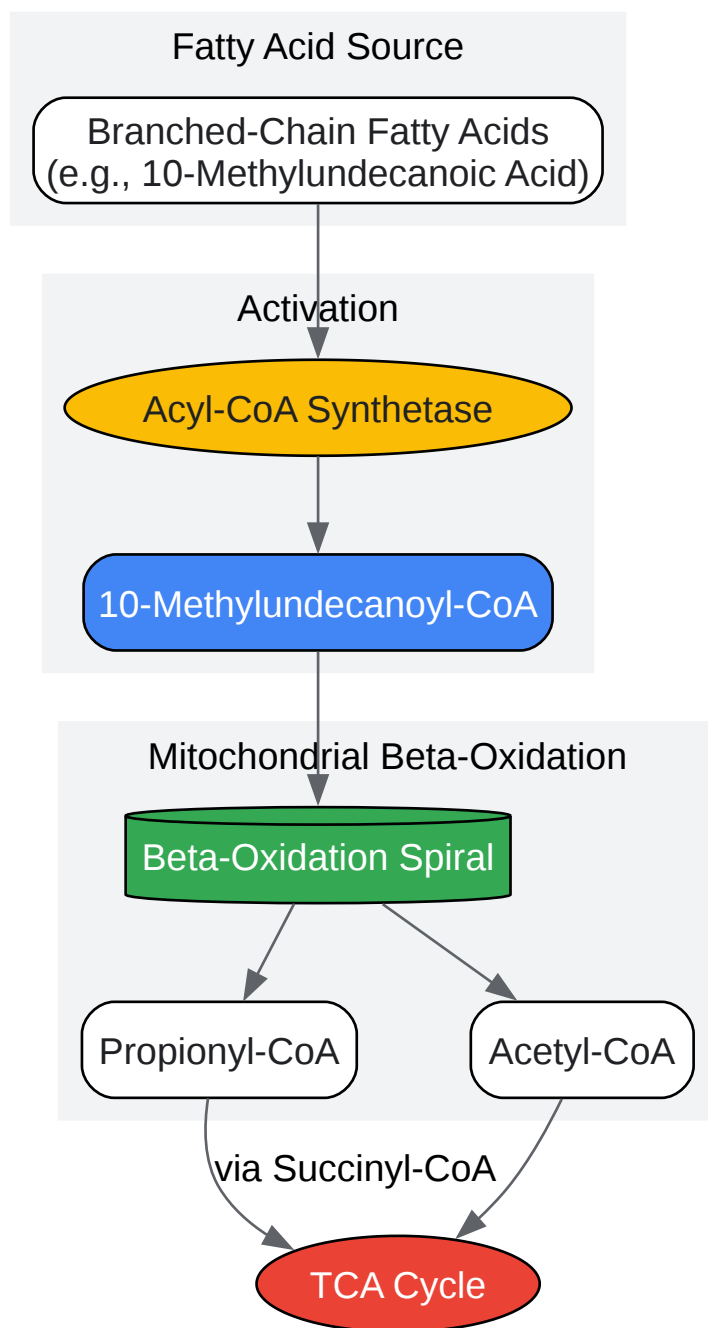
- **Ionization Mode:** Positive Electrospray Ionization (ESI+).
- **Analysis Mode:** Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for targeted quantification.
- **MRM Transitions:**
 - **10-Methylundecanoyl-CoA:**
 - Q1 (Precursor Ion): m/z 950.8

- Q3 (Product Ion): m/z 443.8
- Collision Energy: Optimize the collision energy to achieve the most intense fragment ion signal. This will be instrument-dependent.
- Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Visualizations

Fragmentation Pathway of 10-Methylundecanoyl-CoA





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